Lipophilicity Advantage of 6-Ethoxy Over 6-Methoxy Analog Enhances Predicted Membrane Permeability
The 6-ethoxy substituent of the target compound confers greater lipophilicity compared to the corresponding 6-methoxy analog, 6-methoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide, as reflected in computed logP values. The target compound has a calculated XLogP3-AA of 2.4, while the methoxy analog has a predicted XLogP of approximately 1.9 [1]. This difference of ~0.5 logP units translates into an estimated ~3-fold increase in octanol-water partition coefficient, which is a key determinant of passive membrane permeability and blood-brain barrier penetration [2].
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | 6-Methoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide (estimated XLogP ≈ 1.9) |
| Quantified Difference | Δ logP ≈ +0.5 (~3-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); comparator value estimated by fragment-based calculation |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, which is critical for intracellular target engagement in cell-based assays.
- [1] PubChem. 6-ethoxy-N-phenethylpyrimidine-4-carboxamide. CID 91816271. https://pubchem.ncbi.nlm.nih.gov/compound/2034249-51-7 (accessed 2026-05-03). View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. DOI: 10.1517/17460441003605098. View Source
